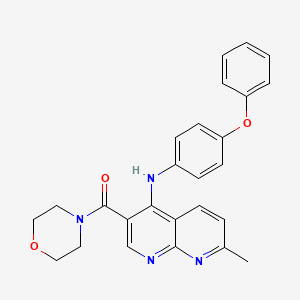

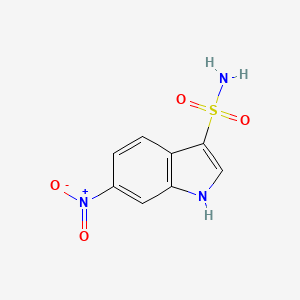

![molecular formula C17H12N2O3S B2406327 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034250-91-2](/img/structure/B2406327.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains a benzo[d]thiazole core, which is a heterocyclic compound with a fusion of benzene and thiazole rings . It also contains a bifuran moiety and a carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving coupling, substitution, and condensation . The synthesis could potentially involve the coupling of a bifuran moiety with a benzo[d]thiazole derivative .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazole and bifuran moieties . The aromaticity of the benzo[d]thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic and nucleophilic sites on the benzo[d]thiazole and bifuran moieties . The C-5 atom on the benzo[d]thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Potential as Epidermal Growth Factor Receptor Inhibitors

A study by Zhang et al. (2017) investigated a series of benzo[d]thiazole-2-carboxamide derivatives, noting their moderate to excellent potency against cancer cell lines expressing high levels of the epidermal growth factor receptor (EGFR). These compounds, including variations similar to N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide, exhibited selective toxicity, sparing normal cells, which implies their potential as EGFR inhibitors (Zhang et al., 2017).

Antibacterial Applications

Palkar et al. (2017) synthesized and analyzed a range of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, finding that certain compounds displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of this compound analogs in antibacterial applications (Palkar et al., 2017).

Antitumor Activity

Ostapiuk et al. (2017) explored the antitumor activity of 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides. They discovered that compounds similar to this compound had significant antitumor effects, highlighting their potential in cancer treatment (Ostapiuk et al., 2017).

Role in Stem Cell Research

Ries et al. (2013) described the use of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a compound related to this compound, in stem cell research. This molecule improved the generation of human induced pluripotent stem cells from fibroblasts, indicating its utility in regenerative medicine and stem cell research (Ries et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium .

Mode of Action

Benzothiazole derivatives have been associated with anti-inflammatory effects, suggesting that they may inhibit the biosynthesis of prostaglandins

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown potential as inhibitors of ATP-PRTase

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the activity of ATP-PRTase . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-15(22-12)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNSOLGIXWGTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

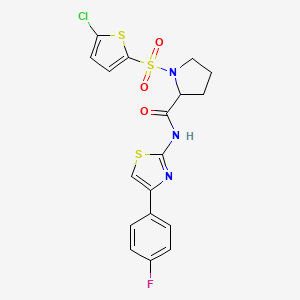

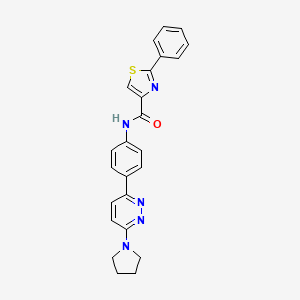

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

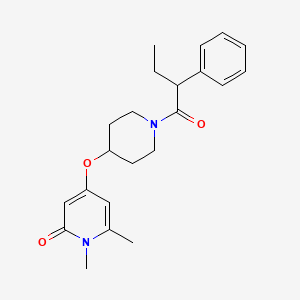

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

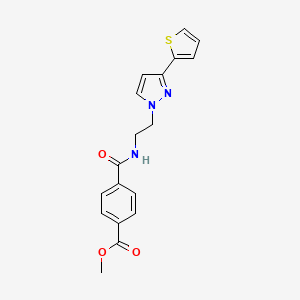

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

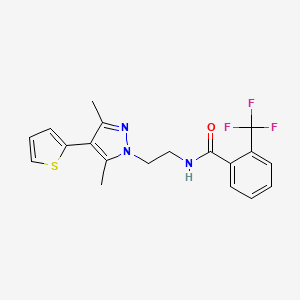

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

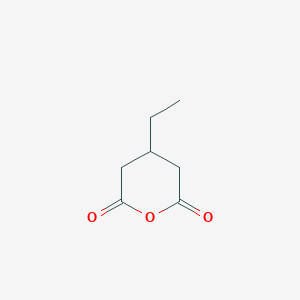

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)